Benzenesulfonamide, N-(4-amino-9,10-dihydro-9,10-dioxo-3-phenoxy-1-anthracenyl)-4-methyl-
Description
Properties
CAS No. |
2907-79-1 |
|---|---|
Molecular Formula |
C27H20N2O5S |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
N-(4-amino-9,10-dioxo-3-phenoxyanthracen-1-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C27H20N2O5S/c1-16-11-13-18(14-12-16)35(32,33)29-21-15-22(34-17-7-3-2-4-8-17)25(28)24-23(21)26(30)19-9-5-6-10-20(19)27(24)31/h2-15,29H,28H2,1H3 |
InChI Key |
VOOHPYUBEFOAEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)OC5=CC=CC=C5 |
Origin of Product |
United States |
Biological Activity
Benzenesulfonamide derivatives have garnered significant attention due to their diverse biological activities and potential therapeutic applications. This article focuses on the compound Benzenesulfonamide, N-(4-amino-9,10-dihydro-9,10-dioxo-3-phenoxy-1-anthracenyl)-4-methyl- , exploring its biological activity through various studies and findings.
- Molecular Formula : C27H20N2O5S
- Molecular Weight : 484.53 g/mol
- CAS Number : 2907-79-1
- InChI Key : VOOHPYUBEFOAEZ-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its structural characteristics that enable it to interact with various biological targets. The presence of the anthracene moiety is significant for its ability to intercalate into DNA and influence cellular processes such as proliferation and apoptosis.
Biological Activity Overview
-
Cardiovascular Effects :
- Studies have shown that benzenesulfonamide derivatives can affect perfusion pressure and coronary resistance in isolated rat heart models. For instance, certain derivatives demonstrated a decrease in perfusion pressure over time, suggesting a potential role in cardiovascular regulation .
- The interaction with calcium channels has been hypothesized as a mechanism through which these compounds exert their effects on blood pressure .
-
Cytotoxicity and Antiproliferative Effects :
- Research indicates that benzenesulfonamide derivatives may exhibit cytotoxic properties against various cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways .
- A comparative study highlighted the antiproliferative effects of structurally similar compounds, suggesting that modifications in the sulfonamide structure could enhance or diminish activity .
- Antimicrobial Activity :
Table 1: Summary of Biological Activities
| Study Reference | Biological Activity Observed | Model Used |
|---|---|---|
| Leblond & Hoff (1994) | Decreased heart rate | Isolated rat heart |
| Figueroa-Valverde et al. (2023) | Reduced perfusion pressure | In vivo rat model |
| Kim et al. (2016) | Antiproliferative effects | Cancer cell lines |
Research Findings
Recent assessments have categorized Benzenesulfonamide, N-(4-amino-9,10-dihydro-9,10-dioxo-3-phenoxy-1-anthracenyl)-4-methyl as having limited data availability regarding its ecological impact but notable potential for human health effects based on its structural properties .
The substance has been identified as a high priority for further screening due to its persistence and potential toxicity in non-human organisms .
Scientific Research Applications
Pharmaceutical Development
Benzenesulfonamide derivatives are known for their diverse pharmacological activities. Research indicates that compounds related to this structure exhibit antitumor, antibacterial, anti-inflammatory, and antioxidant properties . Specifically, the compound has been investigated for its potential in drug development due to its ability to interact with biological receptors and enzymes.
Case Study: Binding Affinity Measurement
A study utilized X-ray fluorescence (XRF) spectrometry to measure binding selectivities of benzenesulfonamide derivatives to various receptors. This method allows for estimating the therapeutic index of the compound and assessing its efficacy in drug formulations .
Analytical Chemistry
Benzenesulfonamide, N-(4-amino-9,10-dihydro-9,10-dioxo-3-phenoxy-1-anthracenyl)-4-methyl- can be effectively analyzed using high-performance liquid chromatography (HPLC). The Newcrom R1 HPLC column has been employed for the separation of this compound under reverse-phase conditions.
Methodology:
- Mobile Phase : Acetonitrile (MeCN), water, and phosphoric acid (for mass-spectrometry applications, phosphoric acid is replaced with formic acid).
- Column Type : Newcrom R1 reverse-phase column.
This method is scalable and suitable for isolating impurities during preparative separations and can be adapted for pharmacokinetic studies .
Environmental Assessment
The compound has been included in ecological assessments due to its persistence and potential toxicity to non-human organisms. Health Canada’s screening assessment identified it as a high priority for ecological risk evaluation. Although it was not flagged for high risk to human health, its environmental impact necessitates further study .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Environmental and Pharmacological Considerations
Environmental Persistence :
- LogP and Bioaccumulation : The target compound’s LogP of 4.79 indicates moderate hydrophobicity, which may lead to bioaccumulation compared to more polar derivatives (e.g., sodium salts in ).
- Regulatory Status: Disperse Red 86 (81-68-5) has undergone environmental assessments by Environment Canada due to its use in textiles, highlighting concerns about anthraquinone dyes’ ecological impacts .
Pharmacokinetic Suitability :
- The target compound’s compatibility with reverse-phase HPLC and MS detection makes it advantageous for drug metabolism studies, unlike industrial dyes like Disperse Red 86 .
Preparation Methods
Preparation of the Anthraquinone Core with Phenoxy and Amino Substituents
- The anthraquinone nucleus is often synthesized via Friedel-Crafts acylation or oxidation of anthracene derivatives.
- Introduction of the phenoxy group at position 3 is achieved by nucleophilic aromatic substitution or Ullmann-type etherification reactions using phenol derivatives.
- The amino group at position 4 is introduced by nitration followed by catalytic hydrogenation or by direct amination methods.
Formation of the Benzenesulfonamide Moiety
- The key step involves reacting the anthraquinone amine intermediate with 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride) under basic conditions to form the sulfonamide bond.
- Typical reaction conditions include:
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Base: Triethylamine or pyridine to neutralize HCl formed
- Temperature: 0 °C to room temperature to control reaction rate and avoid side reactions
- The reaction proceeds via nucleophilic attack of the amine nitrogen on the sulfonyl chloride, yielding the sulfonamide product.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Anthraquinone derivative (with phenoxy and amino groups) | Synthesis via substitution and reduction | Amino-substituted anthraquinone intermediate |
| 2 | Amino-substituted anthraquinone + 4-methylbenzenesulfonyl chloride | Base (triethylamine), solvent (DCM), 0 °C to RT | Benzenesulfonamide, N-(4-amino-9,10-dihydro-9,10-dioxo-3-phenoxy-1-anthracenyl)-4-methyl- |
Experimental Details from Literature
- According to the PubChem summary and related literature, the compound’s sulfonamide formation follows classical sulfonylation protocols with high regioselectivity and yield.
- Analogous sulfonamide syntheses have been reported in related benzenesulfonamide derivatives, where 4-aminobenzene-1-sulfonamide was functionalized via carbon disulfide and other electrophilic reagents to yield sulfonamide intermediates.
- Hydrazide and thiosemicarbazide intermediates can be used to modify sulfonamide structures, but for this specific compound, the direct sulfonylation of the anthraquinone amine is the preferred route due to the stability of the anthraquinone core.
Purification and Characterization
- The crude product is typically purified by recrystallization or chromatographic techniques such as preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
- A validated RP-HPLC method using acetonitrile, water, and phosphoric acid as the mobile phase provides effective separation and purity assessment.
- For mass spectrometry compatibility, phosphoric acid can be replaced with formic acid without compromising separation efficiency.
Summary Table of Preparation Methods
| Aspect | Details |
|---|---|
| Starting materials | Anthraquinone derivatives, phenol, 4-methylbenzenesulfonyl chloride |
| Key reactions | Nucleophilic aromatic substitution, catalytic hydrogenation, sulfonylation |
| Reaction conditions | Mild temperatures (0 °C to RT), base presence (triethylamine/pyridine), solvents like DCM or THF |
| Purification | Recrystallization, RP-HPLC with MeCN/H2O/acid mobile phase |
| Characterization | NMR, MS, HPLC purity |
Q & A
Q. What are the recommended synthetic routes for preparing this benzenesulfonamide derivative, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via coupling reactions between anthraquinone intermediates and sulfonamide precursors. A typical protocol involves:
- Step 1: Reacting 4-amino-9,10-dihydro-9,10-dioxo-3-phenoxy-1-anthracenecarboxylic acid with benzenesulfonyl chloride derivatives in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or DIPEA) .
- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from DMF/ethanol mixtures.
- Key Variables: Reaction temperature (reflux vs. room temperature) and solvent polarity significantly affect yields. For example, THF improves solubility of anthraquinone intermediates compared to DCM .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- 1H/13C NMR: Key signals include aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH (δ 10.2–11.5 ppm). Anthraquinone carbonyl carbons appear at δ 180–190 ppm .
- HRMS: Confirm molecular ion peaks (e.g., [M+H]+ at m/z 524.1234 for C27H19N2O5S).
- Contradictions: Overlapping aromatic signals in NMR can be resolved via 2D experiments (COSY, HSQC). For example, ambiguous NH protons are distinguished using deuterium exchange .
Advanced Research Questions
Q. How does the sulfonamide substituent influence the compound’s photostability and redox behavior in anthraquinone-based systems?
Methodological Answer:
- Photostability: The methyl group on the benzenesulfonamide moiety reduces π-π stacking, enhancing solubility and photostability under UV irradiation (λ = 365 nm). Stability is quantified via HPLC degradation profiles .
- Redox Behavior: Cyclic voltammetry reveals two reversible reduction peaks (E1/2 = -0.45 V and -0.89 V vs. Ag/AgCl) corresponding to anthraquinone’s carbonyl groups. Sulfonamide electron-withdrawing effects shift potentials by +0.1 V compared to non-sulfonamide analogues .
Q. What computational strategies predict the compound’s binding affinity to biological targets like carbonic anhydrase?
Methodological Answer:
- Docking Studies: Molecular docking (AutoDock Vina) using the crystal structure of human carbonic anhydrase IX (PDB: 3IAI) shows the sulfonamide group coordinates Zn²+ in the active site (binding energy = -9.2 kcal/mol).
- MD Simulations: 100-ns simulations in explicit solvent reveal stable hydrogen bonds between the phenoxy group and Thr199/Thr200 residues .
Q. How do solvent polarity and pH affect the compound’s solubility and aggregation behavior?
Methodological Answer:
- Solubility: Measured via shake-flask method:
- DMSO > DMF > Ethanol (25°C, 10 mg/mL).
- pH 7.4 (PBS buffer): Solubility drops by 40% due to protonation of the amino group .
- Aggregation: Dynamic light scattering (DLS) shows particle sizes >500 nm in aqueous buffers (pH <6), attributed to π-π stacking of anthraquinone cores .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies (e.g., 274–338°C), and how can this be addressed experimentally?
Methodological Answer:
- Causes: Polymorphism or residual solvents (e.g., DMF) lower observed melting points.
- Resolution: Recrystallize from high-purity solvents (e.g., acetonitrile) and validate via differential scanning calorimetry (DSC). For example, DSC thermograms for pure samples show sharp endotherms at 338°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
